molecular formula C14H20N2O B12621283 N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide CAS No. 921618-41-9

N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide

Cat. No.: B12621283
CAS No.: 921618-41-9
M. Wt: 232.32 g/mol
InChI Key: JTUPWKYSCPYXDV-UHFFFAOYSA-N
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Description

N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide is a chemical compound with the molecular formula C14H20N2O It is a benzamide derivative, which means it contains a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives like this compound often involves large-scale condensation reactions. The use of ultrasonic irradiation and reusable catalysts, such as diatomite earth@IL/ZrCl4, is advantageous due to their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form hydrogen bonds and its stability under various conditions make it a valuable compound in both research and industrial settings.

Properties

CAS No.

921618-41-9

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-[[di(propan-2-yl)amino]methylidene]benzamide

InChI

InChI=1S/C14H20N2O/c1-11(2)16(12(3)4)10-15-14(17)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

JTUPWKYSCPYXDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C=NC(=O)C1=CC=CC=C1)C(C)C

Origin of Product

United States

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